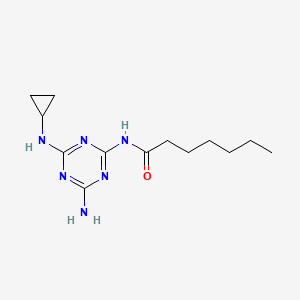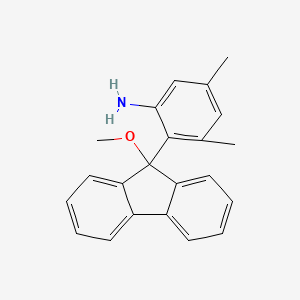![molecular formula C22H16BrNO4 B13145128 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C22H16BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a [(9H-fluoren-9-ylmethoxy)carbonyl]amino group. This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Protection of Amino Group: The amino group is protected by reacting it with (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected amino group.
Coupling Reaction: The Fmoc-protected 4-bromo-2-aminobenzoic acid is then coupled with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or other complex structures.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other amines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid.
Protection: (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl), triethylamine (TEA).
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Coupling Products: Biaryl compounds, alkenes, alkynes.
Deprotected Products: 4-bromo-2-aminobenzoic acid.
科学的研究の応用
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
4-bromo-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the [(9H-fluoren-9-ylmethoxy)carbonyl]amino group.
4-bromo-2-aminobenzoic acid: Lacks the Fmoc protection, making it more reactive in certain conditions.
Fmoc-protected amino acids: Share the Fmoc protection but differ in the amino acid backbone.
Uniqueness
4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is unique due to the presence of both the bromine atom and the Fmoc-protected amino group, which allows for selective reactions and protection strategies in organic synthesis.
特性
分子式 |
C22H16BrNO4 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
InChIキー |
FHHWVWYKRNBYMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



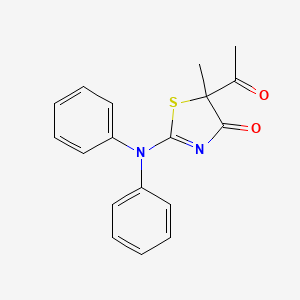
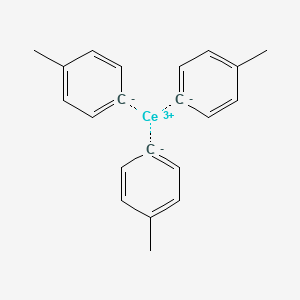
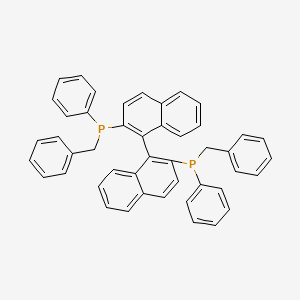
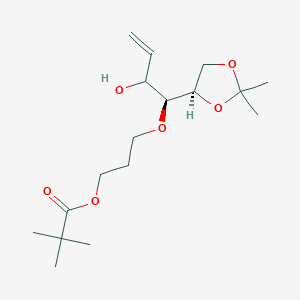

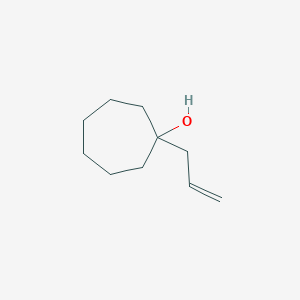
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)

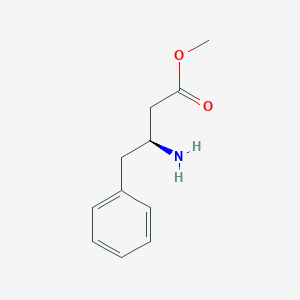
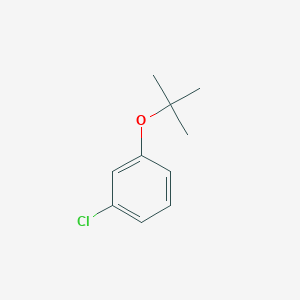
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
